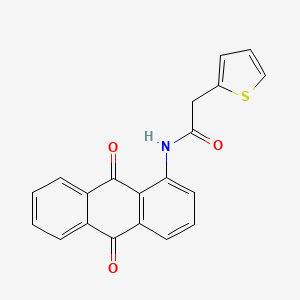
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a thiophene ring attached to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the anthraquinone core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Research has explored its potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used as a dye intermediate and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler analog with similar core structure but without the thiophene and acetamide groups.
Thiophene-2-carboxamide: Contains the thiophene ring and acetamide group but lacks the anthraquinone core.
9,10-Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the anthraquinone core and the thiophene-acetamide moiety. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-17(11-12-5-4-10-25-12)21-16-9-3-8-15-18(16)20(24)14-7-2-1-6-13(14)19(15)23/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSRIXYSXENHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
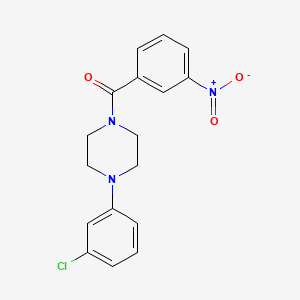
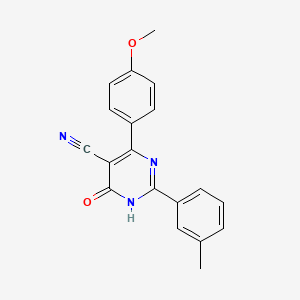
![1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2850145.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2850147.png)
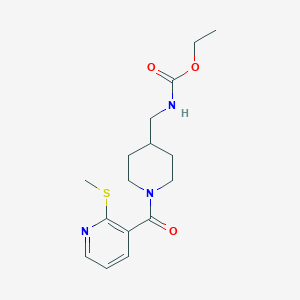
![N-tert-butyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2850149.png)
![N-isopropylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2850150.png)
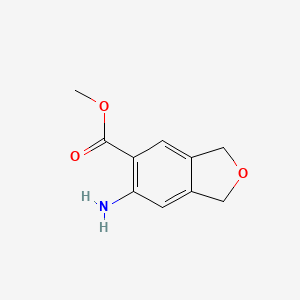
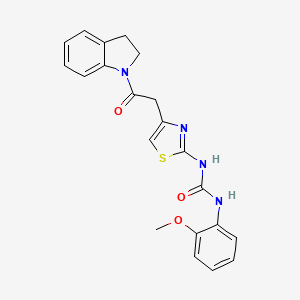
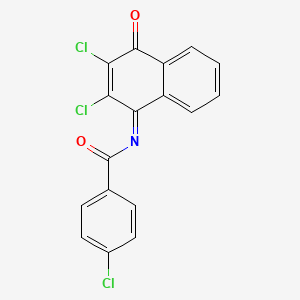
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2850159.png)
![3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2850162.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one](/img/structure/B2850164.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2850166.png)
